molecular formula C8H10N2O3 B1404629 Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate CAS No. 1408074-77-0

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No. B1404629
M. Wt: 182.18 g/mol
InChI Key: MFMVSNYHWKTRNN-UHFFFAOYSA-N
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Description

“Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate” is a chemical compound with the molecular formula C8H10N2O3 . It has diverse scientific applications and is an essential ingredient in various research fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Chemical Synthesis and Drug Development

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate serves as a precursor in the synthesis of complex molecules. One notable application is in the development of (S)-clopidogrel, a potent antiplatelet drug. The synthetic methodologies for (S)-clopidogrel highlight the importance of such precursors in facilitating straightforward routes to pharmaceutically active compounds. The review of synthetic approaches underscores the versatility of Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate in drug synthesis, offering insights into the selection of optimal methods for generating key intermediates (Saeed et al., 2017).

Biochemical Research

In biochemical research, the compound's derivatives have been explored for their potential roles in cellular processes. While direct studies on Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate were not found, related research on methylation processes and enzyme inhibitors provides a context for its significance. Studies on DNA methyltransferase inhibitors, for example, demonstrate the broader relevance of methyl donors and related compounds in modulating epigenetic processes and gene expression. Such research contributes to our understanding of the mechanisms underpinning diseases and the development of targeted therapies (Goffin & Eisenhauer, 2002).

Environmental and Sustainability Studies

Additionally, the compound's relevance extends to environmental science, particularly in the context of methanogenesis from acetate in natural settings. Understanding the isotopic fractionation associated with methanogenesis provides insights into microbial pathways and environmental cycling of carbon. Such studies underscore the complex interplay between chemical compounds and environmental processes, contributing to our understanding of global carbon cycles and climate change impacts (Conrad, 2005).

properties

IUPAC Name

methyl 2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVSNYHWKTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166341
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

CAS RN

1408074-77-0
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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